
An In-depth Technical Guide to the Physical and
Chemical Properties of Ergocristam

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ergocristam

Cat. No.: B15556550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ergocristam is a derivative of the ergot alkaloid family, a class of compounds produced by

fungi of the genus Claviceps.[1][2] These alkaloids are known for their significant physiological

effects and have been the subject of extensive research for therapeutic applications.

Ergocristam, in particular, is noted for its neuroactive properties, primarily acting as a

vasoconstrictor through its interaction with serotonin, dopamine, and adrenergic receptors.[2]

This technical guide provides a comprehensive overview of the known physical and chemical

properties of Ergocristam, including available spectral data and insights into its mechanism of

action. Due to the limited availability of specific data for Ergocristam, information from its

closely related precursor, Ergocristine, is included for comparative purposes where relevant.

Core Physical and Chemical Properties
A summary of the core physical and chemical properties of Ergocristam is presented below. It

is important to note that while some data is available for Ergocristam, other properties are

inferred from the more extensively studied Ergocristine.
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Property Value Source/Comment

CAS Number 50868-53-6 [1]

Molecular Formula C₃₅H₃₉N₅O₄ [2]

Molecular Weight 593.73 g/mol [2]

Exact Mass 593.3000 [2]

Melting Point

Data not available for

Ergocristam. Ergocristine melts

at 175 °C (decomposes).

[3]

Boiling Point Data not available.

pKa

Data not available for

Ergocristam. The pKa of the

structurally similar Ergocristine

is approximately 5.5.

Solubility

Insoluble in water. Slightly

soluble in ethanol, acetone,

and chloroform (inferred from

Ergocristine).

[3]

Appearance
Orthorhombic crystals from

benzene (Ergocristine).
[3]

Spectroscopic Data and Analysis
The structural elucidation and quantification of Ergocristam and its metabolites are often

performed using a combination of chromatographic and spectroscopic techniques. Ultra-high

performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is

a key analytical method.[4]

Mass Spectrometry
Mass spectrometry is a critical tool for the identification and structural analysis of Ergocristam
and its degradation products. The technique provides information on the molecular weight and

fragmentation pattern of the molecule. While a specific mass spectrum for pure Ergocristam is
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not readily available in public databases, studies on its degradation products have utilized

MS/MS for characterization.[4]

Experimental Protocol for LC-MS/MS Analysis of Ergot Alkaloids (General): A common

approach for the analysis of ergot alkaloids like Ergocristam involves the following steps:

Sample Preparation: Extraction from the matrix (e.g., cereal, biological fluid) using a suitable

solvent, often a mixture of acetonitrile and a buffer.

Chromatographic Separation: Separation of the analyte from other components using a C18

reverse-phase column with a gradient elution of a mobile phase typically consisting of an

aqueous buffer and an organic solvent like acetonitrile or methanol.

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate

protonated molecular ions [M+H]⁺.

Mass Analysis: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used to

select the precursor ion and generate fragment ions for structural confirmation and

quantification.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds with chromophores, such as the indole nucleus

present in Ergocristam. The analysis of Ergocristam and its degradation products has been

performed using UPLC with diode array detection (DAD), which acquires UV-Vis spectra across

a range of wavelengths.[4]

Experimental Protocol for UV-Vis Spectroscopy of Ergot Alkaloids (General):

Sample Preparation: The purified compound is dissolved in a suitable UV-transparent

solvent, such as methanol or ethanol.

Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using the solvent as

a blank.
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Data Acquisition: The absorbance is measured over a wavelength range, typically from 200

to 400 nm, to identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which causes molecular vibrations. While

specific IR data for Ergocristam is not available, the spectrum would be expected to show

characteristic peaks for the amide, amine, aromatic, and alkyl functional groups present in its

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is a powerful technique for elucidating the detailed structure of

organic molecules by providing information about the chemical environment of individual

atoms. Although specific NMR spectra for Ergocristam are not publicly available, analysis of

related ergot alkaloids is well-documented in the scientific literature.

Mechanism of Action and Signaling Pathways
Ergocristam exerts its physiological effects through interactions with multiple receptor

systems, including serotonergic, dopaminergic, and adrenergic receptors.[2] Its action as a

vasoconstrictor is a key feature of its pharmacological profile. The following sections describe

the general signaling pathways associated with these receptor families, which are the likely

targets of Ergocristam.

Interaction with Serotonin Receptors
Ergot alkaloids are known to have complex interactions with various serotonin (5-HT) receptor

subtypes. They can act as agonists, partial agonists, or antagonists depending on the receptor

subtype and the specific ligand. For some 5-HT receptors, particularly the 5-HT2B receptor,

certain ergolines exhibit "biased agonism," preferentially activating β-arrestin-mediated

signaling pathways over G-protein-mediated pathways. This can lead to distinct downstream

cellular responses.
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Interaction with Dopamine Receptors
Ergot alkaloids frequently display agonist activity at dopamine D2 receptors. Activation of D2

receptors, which are Gαi/o-coupled, typically leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of cAMP

levels affects the activity of protein kinase A (PKA) and downstream signaling cascades.
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Dopamine D2 Receptor Signaling Pathway

Interaction with Adrenergic Receptors
The interaction of ergot alkaloids with adrenergic receptors contributes to their vasoconstrictive

effects. They can act on both α and β-adrenergic receptors. For instance, agonism at α1-

adrenergic receptors, which are coupled to Gαq proteins, leads to the activation of

phospholipase C and a subsequent increase in intracellular calcium, culminating in smooth

muscle contraction.
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Stability and Degradation
Ergocristam is known to be a degradation product and epimer of Ergocristine.[3] The stability

of ergot alkaloids can be influenced by factors such as pH, light, and temperature. The

epimerization at the C-8 position is a common transformation for many ergot alkaloids. UPLC-

MS/MS methods have been developed to study the degradation of Ergocristam and

characterize its disruptive reaction products, which include ammonolytic and methanolytic

products.[4]

Conclusion
Ergocristam is a pharmacologically active ergot alkaloid derivative with significant potential in

research and drug development due to its potent vasoconstrictor effects mediated through

serotonergic, dopaminergic, and adrenergic receptors. While a complete physicochemical

profile is not yet publicly available, existing analytical methodologies provide a strong

foundation for further characterization. The complex pharmacology of Ergocristam, likely

involving biased agonism and interactions with multiple receptor subtypes, warrants further

investigation to fully elucidate its therapeutic potential and mechanism of action. This guide

summarizes the current state of knowledge and highlights areas where further research is

needed to build a more complete understanding of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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